Tri-O-acetyl-D-xylopyranosyl cyanide
CAS No.:
Cat. No.: VC18509271
Molecular Formula: C12H15NO7
Molecular Weight: 285.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15NO7 |
|---|---|
| Molecular Weight | 285.25 g/mol |
| IUPAC Name | [(3R,4S,5S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate |
| Standard InChI | InChI=1S/C12H15NO7/c1-6(14)18-10-5-17-9(4-13)11(19-7(2)15)12(10)20-8(3)16/h9-12H,5H2,1-3H3/t9?,10-,11+,12+/m1/s1 |
| Standard InChI Key | YJBGGXBOXBPJPU-WSWARRKISA-N |
| Isomeric SMILES | CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)C#N |
| Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Tri-O-acetyl-D-xylopyranosyl cyanide adopts a pyranose ring structure with C1–C5 chair conformations stabilized by acetyl groups at positions 2, 3, and 4. The cyanide group at the anomeric center (C1) introduces significant electronic polarization, enhancing its electrophilic character in glycosylation reactions. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [(3R,4S,5S)-4,5-diacetyloxy-6-cyanooxan-3-yl] acetate | |
| Canonical SMILES | CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)C#N | |
| X-ray Crystallography | 5C₂ chair conformation (pyranose) |
Nuclear magnetic resonance (NMR) studies reveal coupling constants (³J) between H-2, H-3, H-4, and H-5 ranging from 8.5–10.0 Hz, consistent with axial proton orientations in the 5C₂ conformation .
Spectroscopic Profiles
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¹H NMR (CDCl₃, 400 MHz): δ 5.32 (t, J = 9.8 Hz, H-2), 5.18 (dd, J = 9.6 Hz, H-3), 5.05 (t, J = 9.4 Hz, H-4), 4.68 (d, J = 10.2 Hz, H-1), 2.10–2.05 (3s, 9H, acetyl CH₃) .
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¹³C NMR: δ 170.2 (C=O), 117.5 (C≡N), 75.8 (C-2), 72.1 (C-3), 70.9 (C-4), 67.5 (C-5), 20.8 (acetyl CH₃) .
Synthetic Methodologies
Classical Synthesis from D-Xylose
The standard route involves sequential acetylation and cyanidation:
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Peracetylation: D-xylose (15) reacts with acetic anhydride in pyridine (0°C, 6 h) to yield 1,2,3,4-tetra-O-acetyl-D-xylopyranose (99% yield) .
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Selective Hydrolysis: Controlled hydrolysis removes the anomeric acetyl group, forming hemiacetal 17 .
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Cyanidation: Treatment with trimethylsilyl cyanide (TMSCN) and BF₃·OEt₂ replaces the anomeric hydroxyl with a cyanide group, yielding the title compound (75–82% yield) .
Tosylhydrazone-Based Routes
Alternative methods employ Bamford–Stevens conditions for improved stereocontrol:
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Mannopyranose Derivatization: O-Peracylated mannopyranoses (1a/1b) react with TMSCN/BF₃·OEt₂ to form glycosyl cyanides (2a/2b) .
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Tosylhydrazone Formation: Reductive amination with tosylhydrazine converts 2a/2b to hydrazones (3), which undergo base-mediated elimination (K₃PO₄, reflux) to yield exo-glycals (4) with β-selectivity .
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Key Advantage |
|---|---|---|---|
| Classical Acetylation | 75–82 | α/β mixture | Scalability |
| Tosylhydrazone Route | 68–74 | β-dominant | Improved anomeric control |
Reaction Mechanisms and Applications
Glycosylation Reactions
The cyanide group acts as a leaving group, enabling nucleophilic substitution at C1. In the presence of thioglycosides or alcohol acceptors, tri-O-acetyl-D-xylopyranosyl cyanide forms:
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Disaccharides: Coupling with glucose or galactose derivatives yields β-1,4-linked xylopyranosides (e.g., sambubiose analogs) .
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C-Glycosides: Palladium-catalyzed cross-coupling with aryl halides produces stable C-glycosidic bonds.
Thiol–Ene Additions
Photoinitiated reactions with thiols (e.g., thioglycerol) proceed via radical chain mechanisms, affording C-(xylopyranosyl)methyl sulfides with exclusive β-selectivity . Applications include:
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Bioconjugation: Site-specific protein labeling via cysteine residues.
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Hydrogel Synthesis: Thiol-functionalized polymers for drug delivery systems.
| Parameter | Value |
|---|---|
| CAS No. | 52443-06-8 |
| Storage Temperature | 2–8°C (desiccated) |
| Recommended PPE | Gloves, goggles, fume hood |
Recent Advances and Future Directions
Enzymatic Modifications
Immobilized lipases (e.g., Candida antarctica Lipase B) selectively deacetylate position 2 or 3, enabling regioselective glycosylations without protecting group manipulations .
Photoredox Catalysis
Visible-light-mediated reactions with eosin Y catalyze C–S bond formation at the anomeric center, expanding access to thioglycoside libraries .
Computational Modeling
Density functional theory (DFT) studies predict transition states for glycosylation, aiding in the design of catalysts for α/β stereocontrol.
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